molecular formula C20H34N2O B258131 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol

2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol

Cat. No. B258131
M. Wt: 318.5 g/mol
InChI Key: BXSWMSHTCVMDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol, commonly known as BHT-4MP, is a synthetic antioxidant that is widely used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and is known for its ability to prevent oxidative damage to cells and tissues. In recent years, BHT-4MP has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP involves its ability to scavenge free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP can also inhibit the activity of enzymes that generate ROS, such as NADPH oxidase and xanthine oxidase. Additionally, 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP can modulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP has several advantages as a research tool. It is a well-established compound that can be obtained in high purity and yield. 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP is also stable and can be easily stored and transported. However, there are some limitations to its use. 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP can interfere with some biochemical assays that rely on ROS generation, and it can also have off-target effects on other enzymes and signaling pathways.

Future Directions

There are several future directions for research on 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP has also been investigated for its potential use as a radioprotective agent in cancer therapy. Additionally, there is ongoing research on the development of new derivatives of 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP with improved pharmacological properties.
Conclusion
2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP is a synthetic antioxidant that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its ability to scavenge free radicals and modulate oxidative stress and inflammation makes it a promising candidate for further investigation. While there are some limitations to its use, 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP is a well-established compound that can be obtained in high purity and yield. Ongoing research on 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP and its derivatives may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP can be synthesized through a multistep process starting from 4-methyl-1-piperazine and 2,6-di-tert-butyl-4-methylphenol. The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP is a well-established process, and the compound can be obtained in high purity and yield.

Scientific Research Applications

2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP has been extensively studied in various scientific research fields, including pharmacology, biochemistry, and molecular biology. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol-4MP has also been investigated for its potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-methylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C20H34N2O/c1-19(2,3)16-12-15(13-17(18(16)23)20(4,5)6)14-22-10-8-21(7)9-11-22/h12-13,23H,8-11,14H2,1-7H3

InChI Key

BXSWMSHTCVMDQS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C

Origin of Product

United States

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